![molecular formula C20H18N4O2 B2598619 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one CAS No. 1421481-76-6](/img/structure/B2598619.png)
3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one
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Description
3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been elucidated through scientific research.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally related to 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and pyrazolo[3,4-b]pyridin-3-amines were found to exhibit good antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (A. R. Saundane et al., 2012).
Antioxidant Properties
Some derivatives related to the queried compound have demonstrated significant antioxidant activities. A study designed and synthesized novel 1H-3-indolyl derivatives, pairing various heterocycles with indole and thiophene, to investigate their activities as antioxidants. This research highlighted the potential of these compounds as high-efficiency antioxidants, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)) radicals, suggesting their utility in medicinal chemistry for oxidative stress-related conditions (Maged A. Aziz et al., 2021).
Anticancer Activities
Isatin derivatives, including those with structures related to the queried compound, have been explored for their potential as anticancer agents. A study focused on designing and synthesizing new isatin derivatives to enhance their cytotoxic activity against various cancer cell lines, indicating the potential application of these compounds in cancer therapy (A. Abu‐Hashem et al., 2022).
Antitubercular Agents
Further research into tetrahydropyrimidine–isatin hybrids has shown potential antibacterial, antifungal, and anti-tubercular activities. This suggests the role of structurally related compounds in developing treatments against tuberculosis and other bacterial infections (T. N. Akhaja et al., 2012).
properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-methyl-2-pyridin-4-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-12-18(25)24(20(22-14)16-6-9-21-10-7-16)13-19(26)23-11-8-15-4-2-3-5-17(15)23/h2-7,9-10,12H,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCYYNLCXAWHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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